Spiperone

Beschreibung

This compound is a dopamine antagonist that binds dopamine and serotonin receptors.

A spiro butyrophenone analog similar to HALOPERIDOL and other related compounds. It has been recommended in the treatment of SCHIZOPHRENIA.

See also: Buspirone (related).

Eigenschaften

IUPAC Name |

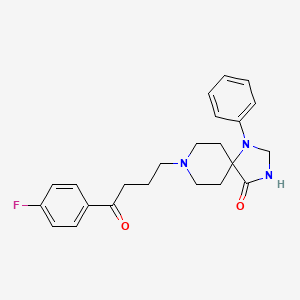

8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FN3O2/c24-19-10-8-18(9-11-19)21(28)7-4-14-26-15-12-23(13-16-26)22(29)25-17-27(23)20-5-2-1-3-6-20/h1-3,5-6,8-11H,4,7,12-17H2,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGZKTPJOSAWFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045205 | |

| Record name | Spiperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

50.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855701 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

749-02-0 | |

| Record name | Spiperone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=749-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiperone [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000749020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiperone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17056 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | spiperone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | spiperone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Spiperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Spiperone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPIPERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X6E73CJ0Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spiperone's Mechanism of Action on Dopamine D2 Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spiperone, a butyrophenone derivative, is a potent and well-characterized antagonist of the dopamine D2 receptor, a key target in the treatment of psychotic disorders.[1][2] Primarily utilized as a research tool, its high affinity and specific binding properties have made it invaluable for elucidating the intricacies of the dopaminergic system.[1] This guide provides a comprehensive overview of this compound's mechanism of action at the D2 receptor, detailing its binding characteristics, functional effects, and impact on downstream signaling pathways. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of key processes to facilitate a deeper understanding for researchers and professionals in drug development.

Binding Characteristics

This compound exhibits high affinity for dopamine D2 receptors, a characteristic that has led to its widespread use as a radioligand ([³H]this compound) in binding assays to study the D2 receptor and to screen potential new drugs.[3][4][5]

High-Affinity Antagonism

This compound acts as a potent antagonist at D2 receptors, effectively blocking the action of the endogenous agonist, dopamine.[1][2] This blockade is central to its antipsychotic properties, as the overactivity of dopaminergic pathways is a key hypothesis in the pathophysiology of schizophrenia.[1][2] The binding is reversible and occurs at a single class of non-interacting sites.[4][6]

The crystal structure of the human D2 receptor in complex with this compound reveals that the drug binds within a pocket formed by transmembrane helices 2, 3, 5, 6, and 7, and the extracellular loop 2.[7] This interaction stabilizes the receptor in an inactive conformation, preventing the conformational changes necessary for G protein coupling and subsequent signaling.[7]

Quantitative Binding Data

The affinity of this compound for D2 receptors has been quantified in numerous studies. The equilibrium dissociation constant (Kd) and the inhibitor constant (Ki) are typically in the sub-nanomolar to low nanomolar range, indicating very tight binding.

| Parameter | Receptor | Species | Tissue/Cell Line | Value | Reference |

| Kd | D2 | Rat | Striatum | ~20 pM | [8] |

| Kd | D2 | Rat | Striatum (in vivo) | Lower affinity than in vitro | [4] |

| Kd | D2 | Bovine | Adrenal Medulla | 0.09 nM | [5] |

| Kd | D2 | Rat | Recombinant HEK293 cells | 0.057 ± 0.013 nM | [3] |

| Ki | D2 | Human | Recombinant CHO cells | ~10 nM (apparent) | [6] |

| Bmax | D2 | Rat | Striatum (in vivo) | 34 pmol/g | [4] |

| Bmax | D2 | Rat | Striatum (in vitro) | 31 pmol/g | [4] |

| Bmax | D2 | Bovine | Adrenal Medulla | 51 fmol/mg protein | [5] |

| Bmax | D2 | Rat | Recombinant HEK293 cells | 2.41 ± 0.26 pmol/mg protein | [3] |

Functional Effects

Beyond simple blockade, this compound exhibits more complex functional properties at the D2 receptor, including inverse agonism.

Inverse Agonism

D2 receptors can exhibit a degree of constitutive, agonist-independent activity. This compound has been shown to act as an inverse agonist, meaning it not only blocks the effects of agonists but also reduces this basal level of receptor activity.[9] This is achieved by stabilizing the uncoupled form of the receptor at the expense of the G protein-coupled form.[9] This property may contribute to its overall pharmacological profile.

In Vivo Effects on Dopamine Release

In vivo microdialysis studies in rats have demonstrated that local administration of this compound into the dorsal striatum leads to a concentration-dependent increase in extracellular dopamine release.[10] This is thought to be due to the blockade of presynaptic D2 autoreceptors, which normally provide a negative feedback mechanism to inhibit dopamine synthesis and release.[11] The maximal increase in dopamine release observed with this compound was approximately 160% of the basal level.[10]

Downstream Signaling Pathways

The binding of this compound to the D2 receptor initiates a cascade of intracellular events, primarily through its influence on G protein-mediated signaling.

G Protein Coupling

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.[12][13][14] The binding of an agonist like dopamine promotes the coupling of the receptor to Gi/o, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][15] As an antagonist and inverse agonist, this compound prevents this G protein coupling, thereby blocking the dopamine-induced decrease in cAMP and, in the case of inverse agonism, potentially increasing basal cAMP levels by reducing constitutive receptor activity.[2][9]

Caption: this compound's antagonistic action on the D2 receptor G protein signaling pathway.

β-Arrestin Recruitment

In addition to G protein-mediated signaling, GPCRs can also signal through the recruitment of β-arrestins.[16][17] Agonist binding to the D2 receptor promotes the recruitment of β-arrestin 2, which can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades.[16][17][18] Clinically effective antipsychotics, including those similar to this compound, have been shown to be potent antagonists of agonist-induced β-arrestin 2 recruitment to the D2 receptor.[18][19] This suggests that blockade of the β-arrestin pathway may be a common mechanism contributing to the therapeutic effects of these drugs.

Caption: this compound blocks dopamine-induced β-arrestin 2 recruitment to the D2 receptor.

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the interaction of this compound with D2 receptors.

Radioligand Binding Assay

This assay is used to determine the affinity (Kd) and density (Bmax) of this compound binding to D2 receptors.

-

Materials:

-

[³H]this compound (radioligand)

-

Tissue homogenate or cell membranes expressing D2 receptors (e.g., rat striatum, CHO or HEK293 cells)[3][20][21]

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with various salts)[3][21]

-

Non-specific binding competitor (e.g., a high concentration of unlabeled this compound or another D2 antagonist like haloperidol)[20][21]

-

Glass fiber filters

-

Scintillation fluid and counter

-

-

Procedure:

-

Incubate a fixed amount of membrane preparation with increasing concentrations of [³H]this compound in the assay buffer.

-

For each concentration of [³H]this compound, prepare a parallel set of tubes containing the non-specific binding competitor to determine non-specific binding.

-

Incubate the reactions at a specific temperature (e.g., room temperature or 37°C) for a time sufficient to reach equilibrium.[20]

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax values.

-

Caption: Workflow for a typical radioligand binding assay with [³H]this compound.

cAMP Functional Assay

This assay measures the ability of this compound to antagonize the dopamine-induced inhibition of cAMP production.

-

Materials:

-

Procedure:

-

Plate the D2 receptor-expressing cells in a suitable microplate and culture overnight.

-

Pre-incubate the cells with varying concentrations of this compound for a defined period.

-

Stimulate the cells with a fixed concentration of dopamine (typically the EC80) in the presence of forskolin. Forskolin is used to raise basal cAMP levels, making the inhibitory effect of dopamine more readily measurable.

-

Incubate for a specified time to allow for changes in intracellular cAMP levels.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's instructions.

-

Plot the cAMP levels against the concentration of this compound to generate a dose-response curve.

-

Calculate the IC50 value for this compound, which represents the concentration that inhibits 50% of the dopamine-induced response.

-

In Vivo Microdialysis

This technique is used to measure the effect of this compound on extracellular dopamine levels in the brain of a freely moving animal.[10][11][24][25]

-

Materials:

-

Laboratory animals (e.g., rats)

-

Stereotaxic apparatus for probe implantation

-

Microdialysis probe and guide cannula[11]

-

Microinfusion pump[11]

-

Artificial cerebrospinal fluid (aCSF) for perfusion

-

Fraction collector

-

Analytical system for dopamine quantification (e.g., HPLC with electrochemical detection)[11]

-

This compound solution for local or systemic administration

-

-

Procedure:

-

Surgically implant a guide cannula into the brain region of interest (e.g., striatum) of an anesthetized animal using a stereotaxic apparatus.

-

After a recovery period, insert the microdialysis probe through the guide cannula.

-

Continuously perfuse the probe with aCSF at a slow, constant flow rate using a microinfusion pump.

-

Collect the dialysate samples at regular intervals using a fraction collector.

-

After collecting baseline samples, administer this compound (e.g., locally through the probe or systemically).

-

Continue collecting dialysate samples to monitor changes in extracellular dopamine levels over time.

-

Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.

-

Express the post-administration dopamine levels as a percentage of the baseline levels.

-

Conclusion

This compound's mechanism of action at the dopamine D2 receptor is multifaceted, encompassing high-affinity antagonism, inverse agonism, and the blockade of both G protein-dependent and β-arrestin-mediated signaling pathways. Its well-defined pharmacological profile has established it as an indispensable tool in neuroscience research and drug discovery. A thorough understanding of its interactions with the D2 receptor, as detailed in this guide, is crucial for interpreting experimental results and for the rational design of novel therapeutics targeting the dopaminergic system.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]this compound binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [3H]this compound binds selectively to rat striatal D2 dopamine receptors in vivo: a kinetic and pharmacological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dopamine D2 receptor binding in adrenal medulla: characterization using [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-(p-isothiocyanatophenethyl)this compound, a selective and irreversible antagonist of D2 dopamine receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure of the dopamine D2 receptor in complex with the antipsychotic drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Critical reevaluation of this compound and benzamide binding to dopamine D2 receptors: evidence for identical binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of inverse agonist action at D2 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of intrastriatal infusion of D2 and D3 dopamine receptor preferring antagonists on dopamine release in rat dorsal striatum (in vivo microdialysis study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Functional coupling of the human dopamine D2 receptor with Gαi1, Gαi2, Gαi3 and Gαo G proteins: evidence for agonist regulation of G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Functional coupling of the human dopamine D2 receptor with G alpha i1, G alpha i2, G alpha i3 and G alpha o G proteins: evidence for agonist regulation of G protein selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Preferential coupling between dopamine D2 receptors and G-proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. resources.revvity.com [resources.revvity.com]

- 16. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. projects.ctn.tecnico.ulisboa.pt [projects.ctn.tecnico.ulisboa.pt]

- 20. cdn-links.lww.com [cdn-links.lww.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. resources.revvity.com [resources.revvity.com]

- 24. Risperidone: regional effects in vivo on release and metabolism of dopamine and serotonin in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

Spiperone's Binding Affinity for Serotonin 5-HT2A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of spiperone at the serotonin 5-HT2A receptor. This compound, a butyrophenone derivative, is a potent antagonist widely utilized as a pharmacological tool for its high affinity and selectivity for D2-like dopamine and 5-HT2A serotonin receptors.[1][2][3] Its binding properties make it an invaluable radioligand in receptor binding assays and a reference compound in the development of novel therapeutics targeting the serotonergic system.

Quantitative Binding Data

This compound exhibits high affinity for the serotonin 5-HT2A receptor, as demonstrated by numerous in vitro binding studies. The inhibition constant (Kᵢ) is a measure of the affinity of a ligand for a receptor; a lower Kᵢ value indicates a higher binding affinity. The data below summarizes the binding affinity of this compound for the 5-HT2A receptor from various sources.

| Ligand | Receptor | Species | Affinity Value (Kᵢ) | pKᵢ | Reference |

| This compound | 5-HT2A | Rat | 0.5 nM | 9.3 | [4] |

| This compound | 5-HT2A | Human | High Affinity (>500-fold selectivity vs. 5-HT2B/2C) | - | [1][5] |

Core Signaling Pathway: 5-HT2A Receptor

The serotonin 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway. Upon agonist binding, the receptor activates Phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC), leading to a cascade of downstream cellular responses.

Experimental Protocols

The binding affinity of this compound and other competing ligands for the 5-HT2A receptor is typically determined using a competitive radioligand binding assay. In this assay, a fixed concentration of radiolabeled this compound (e.g., [³H]this compound) competes with varying concentrations of an unlabeled test compound for binding to the receptor.

Protocol: Competitive Radioligand Binding Assay for 5-HT2A

This protocol outlines the key steps for determining the inhibition constant (Kᵢ) of a test compound at the human 5-HT2A receptor using [³H]this compound.

1. Materials and Reagents:

-

Receptor Source: Crude membrane preparations from cells recombinantly expressing the human 5-HT2A receptor.

-

Radioligand: [³H]this compound (specific activity ~70-90 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 1 mM EDTA.

-

Test Compound: Unlabeled ligand of interest, serially diluted.

-

Non-Specific Binding (NSB) Agent: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity ligand like unlabeled this compound or ketanserin to determine non-specific binding.

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B), pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[6]

-

Scintillation Cocktail and Counter.

2. Membrane Preparation:

-

Harvest cells expressing the 5-HT2A receptor and homogenize them in an ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the membranes.[7]

-

Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using a Bradford assay).

3. Assay Procedure:

-

In a 96-well plate, add the following components in order: assay buffer, membrane suspension, and either the test compound (at various concentrations), buffer for total binding, or the NSB agent.[8]

-

Initiate the binding reaction by adding the [³H]this compound solution. The final concentration of the radioligand should ideally be close to its dissociation constant (Kd) to ensure adequate signal without excessive competition.[9]

-

Incubate the plate at a controlled temperature (e.g., 27°C) for a sufficient duration (e.g., 60-120 minutes) to reach binding equilibrium.[7]

-

Terminate the reaction by rapid filtration through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.[6]

-

Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate Specific Binding: Subtract the counts per minute (CPM) from the non-specific binding wells from the CPM of all other wells.

-

Generate Inhibition Curve: Plot the percentage of specific binding against the logarithm of the test compound's concentration. This will generate a sigmoidal dose-response curve.

-

Determine IC₅₀: Fit the data using non-linear regression to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]this compound.

-

Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :[10]

-

Kᵢ = IC₅₀ / (1 + [L]/Kd)

-

Where:

-

[L] is the concentration of the radioligand ([³H]this compound) used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

References

- 1. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Structure of the dopamine D2 receptor in complex with the antipsychotic drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]this compound binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 9. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]

- 10. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

A Comprehensive Pharmacological Profile of Spiperone and Its Derivatives

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Spiperone is a typical antipsychotic agent belonging to the butyrophenone chemical class, structurally related to haloperidol.[1] While approved for the treatment of schizophrenia in Japan, its primary utility in a global context is as a high-affinity antagonist for neuropharmacological research, particularly in the study of dopamine and serotonin neurotransmitter systems.[1][2] this compound's potent and selective binding to specific G protein-coupled receptors (GPCRs) makes it an invaluable tool for receptor characterization, in vitro and in vivo imaging, and as a template for the development of novel therapeutic agents.[3][4] This document provides a detailed overview of the pharmacological profile of this compound and its key derivatives, methodologies for its study, and the signaling pathways it modulates.

Pharmacodynamics

The mechanism of action for this compound is centered on its potent antagonism of several key monoamine receptors. Its antipsychotic effects are primarily attributed to its blockade of dopamine D2 and serotonin 5-HT2A receptors.[5][6]

Receptor Binding Profile

This compound exhibits high affinity for D2-like dopamine receptors and several serotonin receptor subtypes, most notably 5-HT1A and 5-HT2A.[3][4] It displays significantly lower affinity for other receptor types, contributing to its utility as a selective pharmacological tool. The equilibrium dissociation constants (Ki) for this compound at various human receptors are summarized below.

Table 1: Receptor Binding Profile of this compound

| Receptor | Ki (nM) |

|---|---|

| Serotonin Receptors | |

| 5-HT1A | 17.3 |

| 5-HT1F | 3.98 |

| 5-HT2A | 1.17 |

| 5-HT2B | 0.8–1114.2 |

| 5-HT2C | 922.9 |

| 5-HT5A (Mouse) | 2512 |

| 5-HT6 (Rat) | 1590 |

| 5-HT1B | 995 |

| 5-HT1D | 2397 |

| 5-HT1E | 5051 |

| 5-HT3 (Rat) | >10000 |

| Dopamine Receptors | |

| D2 | 0.16 |

| D3 | 0.31 |

| D4 | 0.54 |

| Adrenergic Receptors | |

| α1A | 1.9 |

| α1B | 6.2 |

| α1D | 3.6 |

| α2A | 151 |

| α2B | 30.2 |

| α2C | 134 |

| Other Targets | |

| σ1 | 1.9 |

| σ2 | 2.0 |

Data sourced from the PDSP Ki Database as cited in reference[1].

Functional Activity

This compound functions as a potent antagonist or inverse agonist at D2 and 5-HT2A receptors.[3][5] By binding to these receptors, it blocks the downstream signaling typically initiated by the endogenous ligands, dopamine and serotonin, respectively.[5] This dual antagonism is a hallmark of many atypical antipsychotics.[6] Additionally, through compound screening, this compound was identified as an activator of Ca2+ activated Cl− channels (CaCCs), suggesting potential therapeutic applications beyond neuropsychiatric disorders, such as in cystic fibrosis.[1] Recent studies also indicate that this compound can induce apoptosis in cancer cells by dysregulating intracellular calcium homeostasis and inducing endoplasmic reticulum stress.[7]

Signaling Pathways

This compound's antagonism at D2 and 5-HT2A receptors leads to the modulation of distinct intracellular signaling cascades.

-

Dopamine D2 Receptor (D2R): As a Gi/o-coupled receptor, D2R activation normally inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[5] this compound blocks this action, preventing dopamine-mediated inhibition of the cAMP pathway.[5]

-

Serotonin 5-HT2A Receptor (5-HT2AR): This receptor is coupled to Gq/11 proteins. Its activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC). This compound's antagonism at 5-HT2AR blocks this signaling cascade.[7][8]

Caption: this compound's antagonistic effects on D2 and 5-HT2A receptor signaling pathways.

Key Derivatives of this compound

Several derivatives of this compound have been synthesized for specific research applications, primarily for use as radioligands in positron emission tomography (PET) and in vitro binding assays.

N-Methylthis compound (NMSP)

N-Methylthis compound (NMSP) is a widely used derivative where a methyl group replaces the N1-phenyl group of the spirodecanone moiety.[3][4] This modification significantly reduces its affinity for 5-HT1A and 5-HT2C receptors while only slightly decreasing affinity for 5-HT2A receptors, thereby increasing its selectivity.[3][4] When labeled with carbon-11 ([11C]NMSP) or tritium ([3H]NMSP), it serves as a high-affinity PET tracer and radioligand for imaging and quantifying D2 and 5-HT2A receptors in the brain.[9][10]

Table 2: Receptor Binding Profile of N-Methylthis compound (NMSP)

| Receptor | Kd or Ki (nM) | Assay Type | Species/Tissue |

|---|---|---|---|

| D2 | 0.28 (Kd) | [3H]NMSP Saturation | Rat Striatum |

| D2 | 0.16 (Kd) | [3H]NMSP Saturation | Human Putamen |

| D2 | 0.12 (Ki) | [3H]this compound Comp. | Rat |

| 5-HT2A | ~0.15 (Kd) | [3H]NMSP Saturation | Rat Frontal Cortex |

Data compiled from references[11]. Note that values can vary based on experimental conditions.

Other Notable Derivatives

-

3-N-(2-[18F]Fluoroethyl)this compound ([18F]FESP): An analog used as a PET tracer for imaging D2 and 5-HT2 receptor densities.[12]

-

N-(p-isothiocyanatophenethyl)this compound (NIPS): A derivative that acts as a selective and irreversible antagonist of D2 dopamine receptors, making it useful for receptor inactivation studies.[13]

Experimental Protocols

The characterization of this compound and its derivatives relies on standardized in vitro assays. Below are detailed methodologies for two fundamental experimental procedures.

Radioligand Competition Binding Assay

This assay is used to determine the affinity (Ki) of an unlabeled compound (competitor) by measuring its ability to displace a radiolabeled ligand (e.g., [3H]this compound) from its receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the target receptor (e.g., CHO cells expressing human D2L receptors) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[14][15]

-

Centrifuge the homogenate at high speed (e.g., 40,000 x g) and resuspend the resulting membrane pellet in a fresh assay buffer.[14]

-

Determine the protein concentration of the membrane suspension using a standard method like the Bradford assay.[16]

-

-

Assay Setup:

-

The assay is typically performed in a 96-well plate format with a total reaction volume of 200-1000 µL.[16][17]

-

To each well, add:

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with salts like NaCl, KCl, CaCl2, MgCl2).[14]

-

A fixed concentration of radioligand (e.g., [3H]this compound at a concentration 2-3 times its Kd, such as 0.5 nM).[15][16]

-

Serial dilutions of the unlabeled competitor compound (e.g., this compound or a derivative).

-

Membrane preparation (protein amount optimized to ensure total binding is <10% of the total radioligand added).[16]

-

-

-

Defining Controls:

-

Total Binding (TB): Wells containing only buffer, radioligand, and membranes.

-

Non-specific Binding (NSB): Wells containing buffer, radioligand, membranes, and a high concentration of a saturating, unlabeled ligand (e.g., 2-10 µM (+)-butaclamol or unlabeled this compound) to block all specific receptor binding.[14][15][18]

-

-

Incubation:

-

Termination and Filtration:

-

Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filtermat (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[14][18]

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[18]

-

-

Quantification:

-

Place the dried filter discs into scintillation vials with a scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the competitor compound to generate a competition curve.

-

Fit the curve using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[15]

-

Caption: Workflow for a typical radioligand competition binding assay.

[35S]GTPγS Binding Assay

This is a functional assay that measures the activation of G proteins following agonist binding to a GPCR. It can be used to determine the functional potency (EC50) and efficacy (Emax) of agonists and to characterize antagonists.

Methodology:

-

Membrane Preparation: Prepare receptor-containing membranes as described for the radioligand binding assay. This assay is most robust for Gi/o-coupled receptors like the D2 receptor.[19][20]

-

Assay Setup:

-

Pre-incubation:

-

(For antagonist testing) Pre-incubate the membranes with the antagonist before adding the agonist to allow for equilibrium to be reached.[22]

-

-

Initiation of Reaction:

-

Incubation:

-

Termination and Filtration:

-

Terminate the assay by rapid filtration through a glass fiber filtermat, followed by washing with ice-cold buffer, similar to the binding assay.

-

-

Quantification and Analysis:

-

Measure the incorporated [35S]GTPγS via scintillation counting.

-

Plot the stimulated binding (in CPM or as % over basal) against the log concentration of the agonist to determine EC50 and Emax values.

-

For antagonists, Schild analysis can be used to determine the equilibrium dissociation constant (KB).

-

Caption: General workflow for a [35S]GTPγS functional assay.

Conclusion

This compound is a cornerstone pharmacological tool characterized by its high-affinity antagonism at dopamine D2 and serotonin 5-HT2A receptors. Its well-defined binding profile, coupled with that of its derivatives like NMSP, has enabled significant advances in neuroscience research, particularly in the elucidation of receptor function and the in vivo imaging of neurotransmitter systems. The standardized in vitro assays detailed herein—radioligand binding and GTPγS functional assays—remain fundamental methodologies for the continued characterization of this compound's interactions and for the discovery and development of new, more selective neuromodulatory agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. upcommons.upc.edu [upcommons.upc.edu]

- 7. Dissecting the Mechanism of Action of this compound—A Candidate for Drug Repurposing for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 3-N-[11C]Methylthis compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. (3-N-[11C]methyl)this compound, a ligand binding to dopamine receptors: radiochemical synthesis and biodistribution studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3H-3-N-methylthis compound labels D2 dopamine receptors in basal ganglia and S2 serotonin receptors in cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3-N-(2-[18F]Fluoroethyl)this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. N-(p-isothiocyanatophenethyl)this compound, a selective and irreversible antagonist of D2 dopamine receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. cdn-links.lww.com [cdn-links.lww.com]

- 16. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 17. researchgate.net [researchgate.net]

- 18. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]this compound binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 21. Mechanisms of G protein activation via the D2 dopamine receptor: evidence for persistent receptor/G protein interaction after agonist stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spiperone: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Butyrophenone Antipsychotic

Abstract

Spiperone, a potent butyrophenone antipsychotic, has long been a cornerstone in neuroscience research and a benchmark in the development of novel psychotropic agents. This technical guide provides a comprehensive overview of this compound, with a focus on its core pharmacological attributes. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action, receptor binding profile, pharmacokinetics, and key experimental methodologies. This document summarizes quantitative data in structured tables for comparative analysis and includes detailed protocols for essential experiments. Furthermore, it incorporates visual diagrams of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's complex pharmacology.

Introduction

This compound (also known as Spiroperidol) is a typical antipsychotic agent belonging to the butyrophenone class of drugs.[1][2] While its clinical use is limited, primarily in Japan for the treatment of schizophrenia, this compound's high affinity and selectivity for dopamine D2 and serotonin 5-HT2A receptors have established it as an invaluable tool in neuropharmacological research.[1][3] Its multifaceted receptor interactions have made it instrumental in elucidating the complex neurotransmitter systems involved in psychosis and other neuropsychiatric disorders.[3] This guide aims to provide a detailed technical resource on the core scientific aspects of this compound.

Mechanism of Action

This compound's primary mechanism of action is its potent antagonism of dopamine D2 receptors.[4] In conditions such as schizophrenia, hyperactivity of dopaminergic pathways is a key pathological feature.[4] By blocking D2 receptors, this compound effectively dampens this excessive dopaminergic signaling.[4]

In addition to its high affinity for D2 receptors, this compound is also a potent antagonist of serotonin 5-HT2A receptors.[3][4] This dual antagonism is a hallmark of many atypical antipsychotics and is believed to contribute to a broader spectrum of therapeutic effects and potentially a more favorable side-effect profile compared to pure D2 antagonists.[4] this compound also exhibits affinity for other receptors, including other dopamine and serotonin subtypes and alpha-adrenergic receptors, which contributes to its overall pharmacological profile and potential side effects.[3]

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o subunit. Antagonism of D2 receptors by this compound blocks the inhibitory effect of dopamine on adenylyl cyclase, thereby influencing downstream signaling cascades involving cyclic AMP (cAMP) and protein kinase A (PKA).[4]

Serotonin 5-HT2A Receptor Signaling Pathway

Serotonin 5-HT2A receptors are GPCRs that couple to the Gαq/11 subunit. Antagonism of 5-HT2A receptors by this compound blocks the activation of phospholipase C (PLC), which in turn inhibits the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to a reduction in intracellular calcium release and protein kinase C (PKC) activation.[5]

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. 3-N-(2-[18F]Fluoroethyl)this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mmpc.org [mmpc.org]

In Vitro Characterization of Spiperone's Receptor Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiperone is a potent butyrophenone antipsychotic agent that has been extensively utilized as a pharmacological tool to characterize dopaminergic and serotonergic systems. Its complex pharmacology, characterized by high affinity for multiple G protein-coupled receptors (GPCRs), necessitates a detailed understanding of its receptor selectivity profile. This technical guide provides an in-depth in vitro characterization of this compound, summarizing its binding affinities across key central nervous system receptors. Detailed experimental protocols for receptor binding and functional antagonism assays are provided, alongside diagrams of the primary signaling pathways this compound modulates. This document serves as a comprehensive resource for researchers employing this compound in drug discovery and neuroscience research.

This compound Receptor Binding Profile

This compound exhibits a high affinity for several dopamine and serotonin receptor subtypes and also interacts with adrenergic receptors. Its functional activity is predominantly antagonistic. The binding affinity is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of a ligand that will bind to half the available receptors at equilibrium in the absence of a competing ligand. Lower Kᵢ values indicate higher binding affinity.

The data presented below is a synthesis from multiple in vitro radioligand binding studies. It is important to note that absolute values can vary between experiments based on tissue preparation (e.g., cell lines, brain region homogenates), radioligand used, and assay conditions.

| Receptor Family | Receptor Subtype | Binding Affinity (Kᵢ) [nM] | Functional Activity |

| Dopamine | D₂ | 0.02 - 0.16[1][2] | Antagonist[3][4] |

| D₃ | 0.1 - 0.35[1][5] | Antagonist | |

| D₄ | ~0.07 (Comparable to D₂)[5] | Antagonist | |

| Serotonin | 5-HT₁ₐ | 1.2 - 9.8 | Antagonist[3][4] |

| 5-HT₂ₐ | 0.5 - 2.3[3][6] | Antagonist[3][4] | |

| 5-HT₂𝒸 | Lower affinity (this compound is ~1000-fold selective for 5-HT₂ₐ vs 5-HT₂𝒸)[3] | Antagonist | |

| 5-HT₇ | 4.8 | Antagonist | |

| Adrenergic | α₁ | 1.0 - 15.0 | Antagonist[7] |

| α₂ | > 1000 | Weak/No Affinity |

Experimental Protocols

The characterization of this compound's receptor profile relies on standardized in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Competition Binding Assay

This is the most common method to determine the binding affinity (Kᵢ) of an unlabeled compound (like this compound) by measuring its ability to compete off a radiolabeled ligand of known affinity.[8][9]

Objective: To determine the Kᵢ of this compound for a specific receptor (e.g., Dopamine D₂).

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the human receptor of interest (e.g., HEK293-hD₂) or brain tissue homogenates (e.g., rat striatum).[1]

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor, e.g., [³H]-Spiperone or [³H]-Raclopride for D₂ receptors.[10][11]

-

Unlabeled Ligand: this compound, serially diluted.

-

Non-Specific Binding (NSB) Determiner: A high concentration (e.g., 1-10 µM) of a structurally different, high-affinity ligand for the target receptor (e.g., (+)-Butaclamol) to saturate all specific binding sites.[1][12]

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[13]

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration System: Glass fiber filters (e.g., GF/C) and a cell harvester.[13][14]

-

Detection: Scintillation counter and scintillation cocktail.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer. Centrifuge to pellet membranes, wash, and resuspend in assay buffer. Determine protein concentration (e.g., via Bradford or BCA assay).[13]

-

Assay Setup: In a 96-well plate, add the following components in order:

-

Assay Buffer

-

Receptor Membranes (e.g., 10-50 µg protein/well)

-

Unlabeled Ligand: Either buffer (for Total Binding), serial dilutions of this compound, or the NSB determiner.

-

-

Reaction Initiation: Add the radioligand at a fixed concentration, typically at or below its Kₑ value (e.g., 0.2-0.5 nM for [³H]-Spiperone), to all wells to start the binding reaction.[10][11]

-

Incubation: Incubate the plate for a predetermined time to reach equilibrium (e.g., 60 minutes) at a specific temperature (e.g., 25-30°C) with gentle agitation.[10][13]

-

Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand (retained on the filter) from the unbound.[13][14]

-

Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[13][14]

-

Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Use non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation :[14] Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) Where:

-

[L] = Concentration of the radioligand used.

-

Kₑ = Equilibrium dissociation constant of the radioligand for the receptor.

-

-

References

- 1. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]this compound binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Critical reevaluation of this compound and benzamide binding to dopamine D2 receptors: evidence for identical binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 6. Structure of the dopamine D2 receptor in complex with the antipsychotic drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C23H26FN3O2 | CID 5265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdn-links.lww.com [cdn-links.lww.com]

- 11. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]

- 12. benchchem.com [benchchem.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. benchchem.com [benchchem.com]

Spiperone's Impact on Intracellular Calcium Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiperone, a butyrophenone antipsychotic agent, is well-documented for its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1][2][3][4] Emerging evidence, however, reveals a significant and distinct pharmacological profile: its ability to modulate intracellular calcium ([Ca2+]i) levels. This technical guide provides an in-depth analysis of the mechanisms, experimental validation, and downstream consequences of this compound-induced alterations in calcium signaling. Notably, this effect is independent of its classical receptor blockade, presenting new avenues for therapeutic applications and drug repurposing.[1][5][6][7]

Core Mechanism of Action on Intracellular Calcium

This compound elevates intracellular calcium concentrations primarily by triggering the release of calcium from the endoplasmic reticulum (ER), a critical intracellular storage organelle.[5][8] This action is not mediated by its antagonist effects on dopamine, serotonin, or sigma receptors.[1][6] Instead, this compound activates a protein tyrosine kinase (PYK)-coupled phospholipase C (PLC)-dependent signaling pathway.[5][7]

The activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors (IP3Rs) on the ER membrane, initiating the release of stored calcium into the cytoplasm.[8][9]

This compound's effect on intracellular calcium has been likened to that of thapsigargin, a known inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, which is responsible for pumping calcium back into the ER from the cytoplasm.[1][10] Experiments have shown that pretreatment with thapsigargin can block the subsequent calcium response to this compound, and vice-versa, suggesting a shared mechanism related to the depletion of ER calcium stores.[1][10]

Quantitative Data Summary

The following tables summarize the key quantitative data related to this compound's effects on intracellular calcium and its receptor binding affinities.

| Parameter | Cell Line | Value | Reference |

| EC50 for intracellular Ca2+ enhancement | IB3-1 | 9.3 µM | [5] |

| Concentration for maximal Ca2+ increase | HEK293 | 5 µM | [1][10] |

| IC50 for Dopamine D2 Receptor Antagonism | - | 10 nM | [5] |

| IC50 for Serotonin 5-HT2A Receptor Antagonism | - | 40 nM | [5] |

| IC50 for Cytotoxicity | HCT116 and SW620 (CRC cells) | < 10 µM | [8] |

Table 1: Potency and Efficacy of this compound in Modulating Intracellular Calcium and Receptor Binding.

Experimental Protocols

Measurement of Intracellular Calcium using Fluo-4 AM and Flow Cytometry

This protocol is adapted from studies on HEK293 cells.[1]

3.1.1. Cell Preparation and Dye Loading:

-

Harvest HEK293 cells and resuspend them to a concentration of 2 × 10^6 cells/ml.

-

Incubate the cells with 2 µM Fluo-4/AM (a calcium-sensitive fluorescent dye) at 37°C for 30 minutes in Hanks balanced salt solution (HBSS) containing:

-

5 mM KCl

-

0.4 mM KH2PO4

-

0.8 mM MgSO4

-

137 mM NaCl

-

0.3 mM Na2HPO4

-

5.5 mM glucose

-

1.26 mM CaCl2

-

0.5 mM MgCl2

-

-

Wash the cells twice with HBSS.

-

Resuspend the cells in 2 ml of HBSS.

3.1.2. Flow Cytometry Analysis:

-

Acquire baseline fluorescence for 30 seconds using a FACSCalibur flow cytometer (or equivalent).

-

Stimulate the cells with varying concentrations of this compound (e.g., as indicated in the dose-response studies). Ionomycin (2 µM) can be used as a positive control, and a sigma receptor ligand like DTG (10 µM) as a negative control.[1]

-

Measure the intracellular calcium concentration as the fluorescence intensity of Fluo-4/AM using the FL1 channel.

-

Count at least 10,000 cells to evaluate the intracellular calcium elevation.

Microscope-Based Fluorescence Calcium Measurement

This methodology is based on experiments conducted with IB3-1 cells.[5]

3.2.1. Cell Culture and Dye Loading:

-

Grow IB3-1 cells on a coverslip.

-

Load the cells with a suitable calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's protocol.

3.2.2. Imaging and Analysis:

-

Bathe the cells in a suitable buffer (e.g., ECaT Ringer solution).

-

Use a microscope-based fluorescence imaging system to capture real-time changes in intracellular calcium.

-

Challenge the cells with this compound and record the fluorescence changes over time.

-

To determine the source of the calcium increase, experiments can be repeated in a Ca2+-free buffer. A sustained increase in calcium in a calcium-free medium indicates release from intracellular stores.

Signaling Pathways and Visualizations

This compound-Induced Calcium Release Pathway

The following diagram illustrates the signaling cascade initiated by this compound, leading to the release of intracellular calcium.

Caption: this compound-induced intracellular calcium release pathway.

Experimental Workflow for Calcium Measurement

The logical flow of a typical experiment to measure this compound's effect on intracellular calcium is depicted below.

Caption: Workflow for measuring intracellular calcium changes.

Downstream Consequences of Elevated Intracellular Calcium

The this compound-induced increase in intracellular calcium has been shown to trigger significant downstream cellular responses.

Inhibition of the Wnt Signaling Pathway

Elevated intracellular calcium levels resulting from this compound treatment have been demonstrated to inhibit the canonical Wnt signaling pathway.[1][6] This inhibition occurs upstream of β-catenin activation. The increase in cytoplasmic calcium can lead to the activation of calcium/calmodulin-dependent protein kinase II (CamKII) and protein kinase C (PKC), which are known to have antagonistic effects on the Wnt pathway.[1][6] However, studies have shown that the inhibition of PKC does not reverse the this compound-mediated antagonism of Wnt signaling, suggesting other calcium-dependent mechanisms are at play.[1]

Activation of Calcium-Dependent Chloride Secretion

In the context of cystic fibrosis research, this compound has been identified as a potent enhancer of intracellular calcium, which in turn activates calcium-activated chloride channels (CaCCs).[5][7] This provides an alternative pathway for chloride secretion in cells with defective CFTR channels, highlighting a potential therapeutic application for this compound in cystic fibrosis.[5][7][11]

Conclusion

This compound's ability to increase intracellular calcium via a PLC-dependent pathway, independent of its classical antipsychotic receptor targets, represents a significant finding with broad implications. For researchers, this uncovers a novel signaling role for a well-established drug. For drug development professionals, it opens up possibilities for repurposing this compound and its analogs for conditions where modulation of intracellular calcium is beneficial, such as certain cancers and cystic fibrosis.[7][8] Further investigation into the precise molecular interactions of this compound within the PYK-PLC signaling complex will be crucial for the rational design of new therapeutic agents that selectively target this pathway.

References

- 1. This compound enhances intracellular calcium level and inhibits the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [3H]this compound binds selectively to rat striatal D2 dopamine receptors in vivo: a kinetic and pharmacological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure of the dopamine D2 receptor in complex with the antipsychotic drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, identified through compound screening, activates calcium-dependent chloride secretion in the airway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Enhances Intracellular Calcium Level and Inhibits the Wnt Signaling Pathway [medscape.com]

- 7. This compound, identified through compound screening, activates calcium-dependent chloride secretion in the airway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medscape.com [medscape.com]

- 11. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

The Discovery and Synthesis of Novel Spiperone Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and synthesis of novel analogs of Spiperone, a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors. This compound and its derivatives are critical tools in neuropharmacology and represent a continuing area of interest for the development of new therapeutic agents for a range of neurological and psychiatric disorders. This document outlines the key signaling pathways, experimental workflows for drug discovery, detailed synthetic and analytical protocols, and a comparative analysis of the biological activities of various this compound analogs.

Introduction to this compound and its Significance

This compound is a typical antipsychotic of the butyrophenone class, known for its high affinity for dopamine D2 and serotonin 5-HT2A receptors.[1][2] Its multifaceted receptor binding profile, which also includes interactions with other serotonin receptor subtypes and alpha-adrenergic receptors, has made it a valuable research tool for dissecting the complexities of neurotransmitter systems.[3] The development of novel this compound analogs is driven by the pursuit of compounds with improved receptor selectivity, reduced off-target effects, and optimized pharmacokinetic properties, offering the potential for more effective and safer therapeutics.[4] Structure-activity relationship (SAR) studies on this compound have revealed that modifications to the N-alkyl group and the spiro ring can significantly alter binding affinities and selectivity for D2 and 5-HT2A receptors.[4][5]

Key Signaling Pathways

This compound's primary mechanism of action involves the antagonism of G protein-coupled receptors (GPCRs), specifically the D2 and 5-HT2A receptors, which are coupled to different intracellular signaling cascades.

Dopamine D2 Receptor Signaling Pathway

Antagonism of the D2 receptor by this compound and its analogs primarily impacts the Gαi/o signaling pathway. This inhibition of adenylyl cyclase leads to a decrease in intracellular cyclic AMP (cAMP) levels, thereby modulating the activity of protein kinase A (PKA) and downstream signaling events.

Serotonin 5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is coupled to the Gαq/11 signaling pathway. Its activation by serotonin stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This compound analogs act as antagonists, blocking this cascade.

Drug Discovery and Development Workflow

The discovery of novel this compound analogs follows a structured workflow, from initial hit identification to preclinical evaluation. This process is iterative, with feedback from biological testing informing further chemical synthesis and optimization.

Synthesis of Novel this compound Analogs

The synthesis of this compound analogs often involves multi-step parallel synthesis techniques to generate libraries of compounds for screening.[6] Key strategies include modifications of the piperidine ring and N-alkylation.

General Synthesis of N-Alkyl this compound Analogs

A common route for synthesizing N-alkylated this compound analogs involves the alkylation of the secondary amine of the piperidine ring. This can be achieved through reductive amination or direct alkylation with alkyl halides.

Example Protocol: Synthesis via Reductive Amination

-

Formation of the Imine/Enamine: A 4-substituted piperidine is reacted with an appropriate aldehyde or ketone in a suitable solvent (e.g., methanol, dichloromethane).

-

Reduction: A reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride, is added to the reaction mixture to reduce the imine/enamine to the corresponding secondary amine.

-

Alkylation: The resulting piperidine derivative is then alkylated with 4-chloro-1-(4-fluorophenyl)butan-1-one in the presence of a base (e.g., triethylamine) and a catalyst (e.g., sodium iodide) to yield the final this compound analog.[6]

-

Purification: The crude product is purified using column chromatography or recrystallization.

Quantitative Data of this compound Analogs

The biological activity of novel this compound analogs is typically characterized by their binding affinities (Ki values) for the dopamine D2 and serotonin 5-HT2A receptors. The following tables summarize the binding data for a selection of this compound and its analogs.

Table 1: Binding Affinities (Ki, nM) of this compound Analogs at Dopamine D2 Receptors

| Compound | Modification | Ki (nM) at D2 Receptor | Reference |

| This compound | - | 0.05 - 0.2 | [7][8] |

| N-Methylthis compound | N-alkylation | ~400-fold reduced affinity vs this compound | [1] |

| N-Benzylthis compound | N-alkylation | Moderate improvement in selectivity | [4] |

| N-(4-Nitrobenzyl)this compound | N-alkylation | High selectivity for D2 | [4] |

| 3-N-Fluoroethylthis compound | N-alkylation | High affinity | [9] |

| 3-N-Chloroethylthis compound | N-alkylation | High affinity | [9] |

| 3-N-Bromoethylthis compound | N-alkylation | High affinity | [9] |

Table 2: Binding Affinities (Ki, nM) of this compound Analogs at Serotonin 5-HT2A Receptors

| Compound | Modification | Ki (nM) at 5-HT2A Receptor | Reference |

| This compound | - | 1.17 | [8] |

| N-Methylthis compound | N-alkylation | Slightly lower affinity than this compound | [1] |

| KML-010 (N1-methyl analog) | Spiro ring modification | Lacked affinity (>10,000 nM) for 5-HT2C and 5-HT1A | [1] |

Experimental Protocols

Radioligand Binding Assay for D2 and 5-HT2A Receptors

This protocol is used to determine the binding affinity of novel this compound analogs.

Materials:

-

Cell membranes expressing human D2 or 5-HT2A receptors

-

Radioligand (e.g., [3H]-Spiperone for D2, [3H]-Ketanserin for 5-HT2A)

-

Test compounds (novel this compound analogs)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions)

-

Non-specific binding control (e.g., 10 µM unlabeled this compound or Haloperidol)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.[7]

Cell-Based Functional Assays

Functional assays are essential to determine whether a compound acts as an antagonist, agonist, or inverse agonist.

6.2.1. Calcium Flux Assay (for 5-HT2A Receptor)

This assay measures the antagonist's ability to block agonist-induced increases in intracellular calcium.

Materials:

-

Cells stably expressing the human 5-HT2A receptor

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

5-HT2A agonist (e.g., serotonin)

-

Test compounds

-

Fluorescence plate reader

Procedure:

-

Cell Plating: Seed cells in a 96-well plate and allow them to adhere.

-

Dye Loading: Load the cells with a calcium-sensitive dye.

-

Compound Addition: Add varying concentrations of the test compound (antagonist).

-

Agonist Stimulation: Add a fixed concentration of the 5-HT2A agonist to stimulate the receptor.

-

Fluorescence Measurement: Measure the change in fluorescence over time using a plate reader.

-

Data Analysis: Determine the IC50 value of the antagonist in inhibiting the agonist-induced calcium response.

6.2.2. cAMP Assay (for D2 Receptor)

This assay measures the antagonist's ability to reverse agonist-induced inhibition of cAMP production.

Materials:

-

Cells stably expressing the human D2 receptor

-

cAMP assay kit (e.g., HTRF, ELISA)

-

D2 receptor agonist (e.g., quinpirole)

-

Adenylyl cyclase activator (e.g., forskolin)

-

Test compounds

Procedure:

-

Cell Plating: Seed cells in a 96-well plate.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound (antagonist).

-

Agonist and Forskolin Addition: Add the D2 agonist and forskolin to the cells.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

-

Data Analysis: Determine the IC50 value of the antagonist in reversing the agonist's inhibitory effect on forskolin-stimulated cAMP production.

Conclusion

The discovery and synthesis of novel this compound analogs remain a promising avenue for the development of improved therapeutics for neuropsychiatric disorders. Through a systematic approach involving targeted synthesis, comprehensive in vitro and in vivo characterization, and a deep understanding of the underlying signaling pathways, researchers can continue to refine the pharmacological properties of this important class of compounds. The methodologies and data presented in this guide serve as a valuable resource for professionals in the field of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C23H26FN3O2 | CID 5265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Effect of N-alkylation on the affinities of analogues of this compound for dopamine D2 and serotonin 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Multistep solution-phase parallel synthesis of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn-links.lww.com [cdn-links.lww.com]

- 8. biorxiv.org [biorxiv.org]

- 9. Syntheses and D2 receptor affinities of derivatives of this compound containing aliphatic halogens - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Antipsychotic Research on Spiperone: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spiperone, a butyrophenone derivative, emerged from the research laboratories of Janssen Pharmaceutica in the 1960s and quickly became a cornerstone in the study of antipsychotic drug action.[1][2] Its high affinity and selectivity for dopamine D2 receptors, and significant interaction with serotonin 5-HT2A receptors, provided researchers with a powerful pharmacological tool to dissect the neurobiological underpinnings of psychosis. This technical guide delves into the early, foundational research on the antipsychotic properties of this compound, presenting key quantitative data, detailed experimental protocols from seminal studies, and visualizations of the core signaling pathways implicated in its mechanism of action.

Core Mechanism of Action

Early investigations revealed that this compound's primary mechanism of action as an antipsychotic agent lies in its potent antagonism of dopamine D2 receptors.[3][4][5] This was a pivotal finding that solidified the "dopamine hypothesis" of schizophrenia, which posited that hyperactivity of dopaminergic pathways contributed to psychotic symptoms.[6] Furthermore, this compound's significant affinity for serotonin 5-HT2A receptors hinted at a more complex pharmacology, foreshadowing the development of "atypical" antipsychotics that target both dopamine and serotonin systems.[7][8]

Quantitative Receptor Binding Profile of this compound

The following tables summarize the binding affinities (Ki, Kd) and receptor densities (Bmax) of this compound for key neurotransmitter receptors, as determined in early radioligand binding studies. These data were instrumental in characterizing this compound's pharmacological profile.

Table 1: Dopamine Receptor Binding Affinities of this compound

| Receptor Subtype | Radioligand | Tissue Source | Ki (nM) | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| D2 | [3H]-Spiperone | Rat Striatum | - | 0.1-0.3 | 200-400 | [9] |

| D2 | [3H]-Spiperone | Rat Striatum | - | 0.25 | - | [10] |

Table 2: Serotonin Receptor Binding Affinities of this compound

| Receptor Subtype | Radioligand | Tissue Source | Ki (nM) | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| 5-HT1A | [3H]-Spiperone | Rat Cortex | 17.3 | - | - | [8] |

| 5-HT2A | [3H]-Spiperone | Rat Frontal Cortex | 1.17 | 0.6-1.2 | 100-150 | [8] |

Table 3: In Vivo Receptor Occupancy of this compound

| Brain Region | Receptor Target | Animal Model | ED50 (mg/kg) | Notes | Reference |

| Striatum | D2 | Rat | 0.02-0.04 | Intraperitoneal injection | [11] |

| Frontal Cortex | 5-HT2A | Rat | 0.05-0.1 | Intraperitoneal injection | [10] |

Key Experimental Protocols

The following are detailed methodologies for two of the most critical experimental approaches used in the early evaluation of this compound's antipsychotic properties.

In Vitro Radioligand Binding Assay for D2 and 5-HT2A Receptors

This protocol is a composite of the methods described in the foundational papers by Leysen, Laduron, and colleagues.[3][4][5]

Objective: To determine the affinity (Kd) and density (Bmax) of this compound binding to dopamine D2 and serotonin 5-HT2A receptors in rat brain tissue.

Materials:

-

Radioligand: [3H]-Spiperone (specific activity 20-30 Ci/mmol)

-

Tissue: Male Wistar rat brains

-

Buffers:

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Incubation buffer: Tris-HCl buffer containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2

-

-

Competing Ligands (for determining non-specific binding):

-

(+)Butaclamol (1 µM) for D2 receptors

-

Ketanserin (1 µM) for 5-HT2A receptors

-

-

Equipment:

-

Homogenizer (e.g., Potter-Elvehjem)

-

Refrigerated centrifuge

-

Incubation bath

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration manifold

-

Scintillation counter and vials

-

Scintillation fluid

-

Procedure:

-

Tissue Preparation:

-

Euthanize male Wistar rats and rapidly dissect the striatum (for D2 receptors) and frontal cortex (for 5-HT2A receptors) on ice.

-

Homogenize the tissues in 10 volumes of ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 15 minutes at 4°C.

-